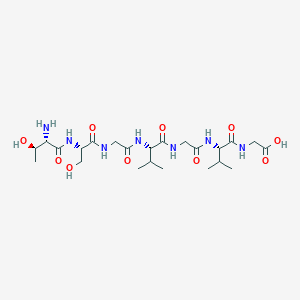

Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

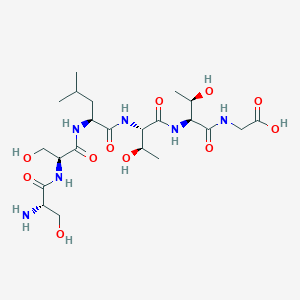

Glycine, L-thréonyl-L-sérine-glycyl-L-valylglycyl-L-valyl- est un composé peptidique complexe constitué de multiples acides aminés. Il est reconnu pour sa structure complexe et ses applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa séquence unique d'acides aminés, qui comprend la glycine, la L-thréonine, la L-sérine, la L-valine, et d'autres. La formule moléculaire de ce composé est C23H41N7O10 .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de Glycine, L-thréonyl-L-sérine-glycyl-L-valylglycyl-L-valyl- implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Activation : Le groupe carboxyle de l'acide aminé entrant est activé à l'aide de réactifs tels que HBTU ou DIC.

Couplage : L'acide aminé activé réagit avec le groupe amine de la chaîne peptidique croissante.

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés pour permettre d'autres réactions de couplage.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer la SPPS à grande échelle ou la synthèse peptidique en phase liquide (LPPS). Ces méthodes sont optimisées pour un rendement et une pureté élevés, intégrant souvent des synthétiseurs automatisés et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

Glycine, L-thréonyl-L-sérine-glycyl-L-valylglycyl-L-valyl- peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les chaînes latérales d'acides aminés comme la sérine et la thréonine.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les liaisons disulfures si présentes.

Substitution : Les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène (H2O2), acide performique.

Agents réducteurs : Dithiothréitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Réactifs de substitution : Dérivés d'acides aminés, réactifs de couplage comme HBTU.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou d'acides sulfoniques, tandis que la réduction peut produire des groupes thiol réduits.

Applications de la recherche scientifique

Glycine, L-thréonyl-L-sérine-glycyl-L-valylglycyl-L-valyl- a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie : Étudié pour son rôle dans les interactions protéine-protéine et les voies de signalisation cellulaire.

Médecine : Exploré pour des applications thérapeutiques potentielles, y compris les systèmes d'administration de médicaments et les médicaments à base de peptides.

Industrie : Utilisé dans le développement de biomatériaux et comme composant dans divers dosages biochimiques

Mécanisme d'action

Le mécanisme d'action de Glycine, L-thréonyl-L-sérine-glycyl-L-valylglycyl-L-valyl- implique son interaction avec des cibles moléculaires spécifiques. Le peptide peut se lier à des enzymes, des récepteurs ou d'autres protéines, influençant leur activité. Par exemple, les résidus de glycine peuvent interagir avec les récepteurs de la glycine dans le système nerveux central, modulant la neurotransmission . De plus, les résidus de thréonine et de sérine peuvent être phosphorylés, affectant les voies de transduction du signal .

Applications De Recherche Scientifique

Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.

Industry: Utilized in the development of biomaterials and as a component in various biochemical assays

Mécanisme D'action

The mechanism of action of Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity. For example, glycine residues can interact with glycine receptors in the central nervous system, modulating neurotransmission . Additionally, threonine and serine residues can be phosphorylated, affecting signal transduction pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

L-Valylglycyl-L-sérine-glycyl-L-thréonyl-L-proline : Un autre peptide avec une séquence similaire mais une composition d'acides aminés différente.

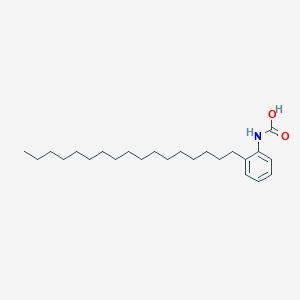

Glycine, N-(1-oxohexadecyl)-L-valylglycyl-L-valyl-L-alanyl-L-prolyl- : Un lipopeptide avec des caractéristiques structurelles distinctes.

Unicité

Glycine, L-thréonyl-L-sérine-glycyl-L-valylglycyl-L-valyl- est unique en raison de sa séquence spécifique d'acides aminés, qui confère des propriétés biochimiques distinctes. Sa combinaison de résidus de glycine, de thréonine, de sérine et de valine permet des interactions diversifiées et des applications dans divers domaines.

Propriétés

Numéro CAS |

632331-08-9 |

|---|---|

Formule moléculaire |

C23H41N7O10 |

Poids moléculaire |

575.6 g/mol |

Nom IUPAC |

2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C23H41N7O10/c1-10(2)18(22(39)26-7-15(34)30-19(11(3)4)23(40)27-8-16(35)36)29-14(33)6-25-20(37)13(9-31)28-21(38)17(24)12(5)32/h10-13,17-19,31-32H,6-9,24H2,1-5H3,(H,25,37)(H,26,39)(H,27,40)(H,28,38)(H,29,33)(H,30,34)(H,35,36)/t12-,13+,17+,18+,19+/m1/s1 |

Clé InChI |

IZCFGNYIYGYSPJ-UOESKWBISA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N)O |

SMILES canonique |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-](/img/structure/B12594203.png)

![5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione](/img/structure/B12594209.png)

![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)

![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)

![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)

![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)

![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)